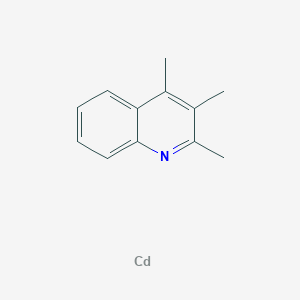
Cadmium;2,3,4-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium;2,3,4-trimethylquinoline is a chemical compound that combines cadmium, a heavy metal, with 2,3,4-trimethylquinoline, an organic molecule Cadmium is known for its toxicity and environmental persistence, while 2,3,4-trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethylquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for synthesizing 2,3,4-trimethylquinoline would involve the use of appropriate methylating agents to introduce the methyl groups at the 2, 3, and 4 positions on the quinoline ring.
Industrial Production Methods
Industrial production of cadmium;2,3,4-trimethylquinoline would likely involve large-scale Skraup synthesis followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Cadmium;2,3,4-trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Cadmium;2,3,4-trimethylquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of cadmium;2,3,4-trimethylquinoline involves its interaction with various molecular targets and pathways:
Oxidative Stress: Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Interferes with signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Epigenetic Modifications: Causes changes in DNA methylation and histone modifications, affecting gene expression.
相似化合物的比较
Cadmium;2,3,4-trimethylquinoline can be compared with other quinoline derivatives and cadmium compounds:
Quinoline Derivatives: Similar compounds include 2-methylquinoline, 3-methylquinoline, and 4-methylquinoline. These compounds share the quinoline backbone but differ in the position and number of methyl groups.
Cadmium Compounds: Other cadmium compounds include cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds differ in their chemical composition and applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanisms of action provide valuable insights for scientific research and industrial applications.
属性
CAS 编号 |
88029-12-3 |
|---|---|
分子式 |
C12H13CdN |
分子量 |
283.65 g/mol |
IUPAC 名称 |
cadmium;2,3,4-trimethylquinoline |
InChI |
InChI=1S/C12H13N.Cd/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3;/h4-7H,1-3H3; |
InChI 键 |
WUMPOCXQQGTQKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C.[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
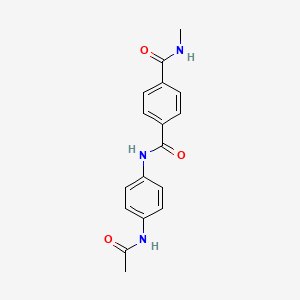
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
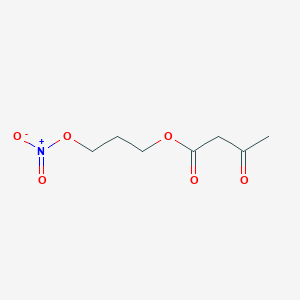
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

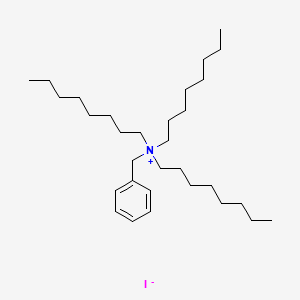
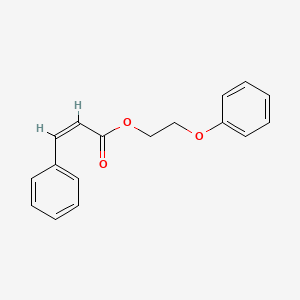
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)

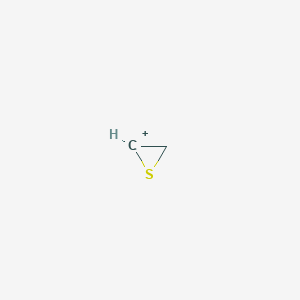
oxophosphanium](/img/structure/B14391451.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
